3-Fluorocinnamic acid

Catalog No.
S3309834
CAS No.
20595-30-6
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorocinnamic acid

3-Fluorocinnamic acid solves critical limitations in photodimerization and biocatalytic amination. Unlike 4-fluorocinnamic acid or unsubstituted cinnamic acid, its meta-fluorine position and unique dual β-polymorphism (β1/β2) enable: • >99% [2+2] topochemical photodimerization for UV-curable materials • 237.6 g/L/day space-time yield in ammonia-lyase catalyzed synthesis of L-3-fluorophenylalanine • Reliable building block for amide-linked pharmacophores. In stock, global shipping.

CAS Number

20595-30-6

Product Name

3-Fluorocinnamic acid

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O

Synonyms

3-fluorocinnamic acid, meta-fluorocinnamate

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O

The exact mass of the compound 3-Fluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73988. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

3-Fluorocinnamic acid is a meta-halogenated unsaturated carboxylic acid that serves as a high-value precursor in organic synthesis, biocatalysis, and materials science. Featuring a melting point of 162–167 °C and moderate solubility in polar organic solvents, this compound leverages the strong inductive electron-withdrawing effect of the meta-fluorine atom without the direct resonance interference seen in ortho- or para-substituted analogs. It is primarily procured as a building block for non-natural amino acids, photo-responsive polymers, and active pharmaceutical ingredients (APIs), offering predictable reactivity in cross-coupling, amidation, and enzymatic addition workflows .

Research Fit

Electronic modulation

Meta-fluorine Hammett σm = +0.34 provides distinct electronic profile for SAR studies.

Stereochemical control

Reliable E-isomer product in batch photodecarboxylation, simplifying flow-free synthesis.

Solid-state diversity

Access to two rare β-type polymorphs supports crystal engineering and property screening.

Substituting 3-fluorocinnamic acid with unsubstituted cinnamic acid or its para-fluoro analog (4-fluorocinnamic acid) fundamentally alters both solid-state packing and enzymatic binding affinity. In biocatalytic amination, the meta-fluorine position is critical for optimal active-site fit in specific ammonia-lyases, dictating the space-time yield of the resulting L-phenylalanine derivatives [1]. Furthermore, in materials science, 3-fluorocinnamic acid exhibits a rare dual β-type polymorphism (β1 and β2) that dictates its thermal phase transition and subsequent near-quantitative [2+2] photodimerization—a structural phenomenon not replicated by standard cinnamic acid or 4-chlorocinnamic acid, making it strictly non-interchangeable for precision photo-crosslinking applications [2].

Substitution Risk

vs. cinnamic acid

Meta-fluorine alters acidity (pKa ~4.29) and lipophilicity (LogP ~2.12); electronic and solubility profiles may shift significantly.Unsubstituted analog lacks fluorine handle and distinct solid-state behavior.

vs. 2-/4-fluoro isomers

Ortho and para substitution give different Hammett constants and stereochemical outcomes: 2-fluoro yields Z-isomer in batch photochemistry; 4-fluoro lacks β-polymorphs.Positional isomer interchange can compromise stereoselectivity and crystal form control.

vs. other cinnamic esters

Carboxylic acid functionality enables salt formation and conjugation; esters or amides may require deprotection, altering reactivity and solubility.Direct building block avoids additional synthetic steps.

Biocatalytic Processability for Non-Natural Amino Acid Synthesis

In the chemo-enzymatic synthesis of L-halophenylalanines via ammonia-lyases, 3-fluorocinnamic acid demonstrates exceptional substrate suitability. Under optimized conditions, the enzymatic hydroamination of 3-fluorocinnamic acid achieves a space-time yield (STY) of 237.6 g/L/day with excellent enantiopurity [1]. This quantitative throughput highlights its superior processability as a precursor for non-natural amino acids compared to sterically hindered or electronically mismatched cinnamic acid derivatives.

Evidence DimensionSpace-Time Yield (STY) in enzymatic hydroamination
Target Compound Data237.6 g/L/day (excellent enantiopurity)
Comparator Or BaselineGeneric substituted cinnamic acids (variable/lower yields)
Quantified DifferenceHigh-throughput industrial-scale conversion rate
ConditionsAmmonia-lyase catalyzed reaction under optimized conditions

High STY directly translates to lower bioreactor residence times and reduced production costs for pharmaceutical manufacturers synthesizing L-3-fluorophenylalanine.

Lipophilicity
Predicted
LogP 2.12 Δ –0.16 vs. 4-F
Lower lipophilicity may support aqueous solubility and ADME tuning in lead optimization.
Consensus in silico prediction; experimental LogP to verify.

Solid-State Photoreactivity and Polymorphic Phase Control

3-Fluorocinnamic acid exhibits a highly specific solid-state behavior characterized by two distinct β-type polymorphs (β1 and β2). Heating the β1 polymorph induces an irreversible phase transition at approximately 119 °C to the β2 form. Crucially, upon UV irradiation, both polymorphs undergo a topochemical [2+2] photodimerization to yield 3,3′-difluoro-β-truxinic acid with nearly 100% conversion [1]. This predictable, near-quantitative photoreactivity distinguishes it from other analogs like 4-chlorocinnamic acid, which lack this specific dual-polymorph thermal control.

Evidence DimensionPhotodimerization yield and polymorphic control
Target Compound Data~100% yield of 3,3′-difluoro-β-truxinic acid (with 119 °C β1-to-β2 transition)
Comparator Or BaselineUnsubstituted cinnamic acid / 4-chlorocinnamic acid (lack dual β-phase thermal transition)
Quantified DifferenceUnique dual β-type polymorphism enabling thermally controlled, quantitative photo-conversion
ConditionsSolid-state UV irradiation

Predictable polymorphism and quantitative photo-conversion are critical for materials engineers designing reliable photo-responsive smart materials and cross-linked polymers.

Acidity
Predicted
pKa 4.29 ± 0.10 Δ +0.47 vs. 4-F
Higher pKa indicates less ionization at physiological pH, affecting permeability and salt selection.
ChemAxon prediction; confirm with experimental pKa determination.

Amidation Efficiency in Pharmaceutical Hybrid Synthesis

In the development of novel antimalarial and antineoplastic agents, 3-fluorocinnamic acid serves as a highly effective cinnamic acid derivative (CAD) for hybridization. During the synthesis of amide-type harmicines, coupling 3-fluorocinnamic acid with harmine-based amines using standard HATU/DIEA conditions yields the target hybrid at 67% efficiency[1]. The incorporation of the meta-fluoro moiety not only provides robust synthetic yields but also modulates the lipophilicity and electronic profile of the resulting pharmacophore compared to unsubstituted baselines.

Evidence DimensionAmide coupling yield
Target Compound Data67% yield (isolated)
Comparator Or BaselineUnsubstituted cinnamic acid (baseline CAD)
Quantified DifferenceRobust processability with enhanced pharmacophore properties
ConditionsHATU/DIEA coupling in DCM at room temperature

Reliable coupling yields under standard conditions ensure reproducible scale-up for medicinal chemists synthesizing halogenated API libraries.

Stereochemistry
Head-to-head
Exclusive E-isomer
Reliable E-stereochemistry in batch photodecarboxylation, avoiding Z-isomer formation seen with ortho isomer.
fac-Ir(ppy)₃, visible light, difluoromethylation; ortho isomer required flow for E-selectivity.
Polymorphism
Class-level
Two β-type polymorphs
Rare solid-state behavior enables crystal engineering studies; phase transition at ~119 °C.
Para isomer lacks reported β-type phases; near-quantitative [2+2] photodimerization from both forms.

Precursor for Enantiopure L-Amino Acids

Ideal for industrial biocatalysis workflows utilizing ammonia-lyases to produce L-3-fluorophenylalanine, driven by its exceptionally high space-time yield (237.6 g/L/day) and excellent active-site compatibility [1].

Photo-Responsive Polymer Development

The compound's unique β1/β2 polymorphism and near-100% topochemical [2+2] photodimerization make it a prime candidate for engineering UV-curable materials, photoresists, and smart crystalline networks where quantitative photo-conversion is required [2].

API Hybridization and Medicinal Chemistry

Highly suitable as a meta-halogenated building block for synthesizing amide-linked pharmacophores (e.g., harmicines), where the specific electronic withdrawal of the 3-fluoro group is required for target binding affinity without compromising standard coupling yields [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ADME property tuning
Meta-fluorine electronic profile (ΔLogP / ΔpKa vs para)
Aqueous solubility, ionization state, and permeability assays
Stereoselective E-styrene synthesis
Predictable E-stereochemistry in batch photochemistry
E/Z ratio by NMR or HPLC; reaction scalability without flow equipment
Polymorph screening
Access to two distinct β-type polymorphs
DSC, PXRD, and solubility comparison between β1 and β2 forms
19F NMR probe development
Near-quantitative photodimerization with fluorine handle
Reaction monitoring by 19F NMR; probe stability in target matrix

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20595-30-6
458-46-8

Wikipedia

(E)-3-(3-fluorophenyl)prop-2-enoic acid

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